Sodium 2-[(2-oxopropyl)sulfanyl]acetate
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Overview
Description
Sodium 2-[(2-oxopropyl)sulfanyl]acetate is an organic compound with the molecular formula C5H7NaO3S and a molecular weight of 170.16 g/mol . It is a sodium salt derivative of 2-[(2-oxopropyl)sulfanyl]acetic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(2-oxopropyl)sulfanyl]acetate typically involves the reaction of 2-[(2-oxopropyl)sulfanyl]acetic acid with a sodium base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated crystallization processes to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Various nucleophiles such as halides, amines; solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Sodium 2-[(2-oxopropyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Sodium 2-[(2-oxopropyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes involved in sulfur metabolism, modulating their activity and affecting biochemical processes .
Comparison with Similar Compounds
- Sodium 2-[(2-oxopropyl)sulfanyl]propanoate
- Sodium 2-[(2-oxopropyl)sulfanyl]butanoate
- Sodium 2-[(2-oxopropyl)sulfanyl]pentanoate
Comparison: Sodium 2-[(2-oxopropyl)sulfanyl]acetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
sodium;2-(2-oxopropylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Na/c1-4(6)2-9-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNMMWCNZUMCZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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